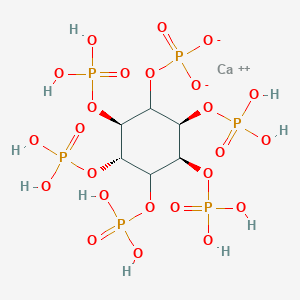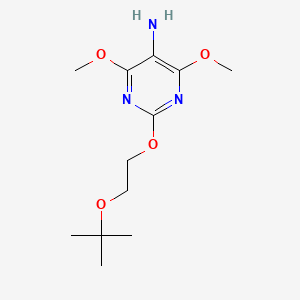
Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a significant component of plant-derived foods and is primarily found in seeds, grains, and legumes . This compound plays a crucial role in the storage of phosphorus in plants and is also known for its anti-nutritional properties due to its ability to bind minerals and reduce their bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt can be synthesized from myo-inositol through a series of phosphorylation reactions. The reaction conditions typically include an acidic or neutral pH and a temperature range of 30-50°C .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant materials such as rice bran or wheat bran. The process includes steps like acid hydrolysis, neutralization with calcium hydroxide, and purification using ion exchange resins . This method ensures the efficient production of phytic acid calcium salt on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt undergoes various chemical reactions, including hydrolysis, oxidation, and complexation .
Common Reagents and Conditions
Hydrolysis: This reaction is catalyzed by phytases, which sequentially remove phosphate groups from the inositol ring.
Complexation: The compound can form complexes with metal ions like calcium, magnesium, and iron, affecting its solubility and bioavailability.
Major Products Formed
The major products formed from these reactions include various inositol phosphates (e.g., inositol pentakisphosphate, inositol tetrakisphosphate) and free phosphate ions .
Wissenschaftliche Forschungsanwendungen
Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt involves its interaction with various molecular targets and pathways:
Phytase Activity: The compound is hydrolyzed by phytases, leading to the release of phosphate groups and inositol.
Cell Signaling: It influences cell signaling pathways such as PI3K/Akt and MAPK, which are involved in cell growth and survival.
Mineral Binding: The compound binds to minerals like calcium, iron, and zinc, affecting their absorption and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt is unique due to its high phosphate content and strong mineral-binding properties. Similar compounds include:
Inositol Pentakisphosphate: Contains five phosphate groups and has similar but less pronounced mineral-binding properties.
Inositol Tetrakisphosphate: Contains four phosphate groups and is involved in cellular signaling.
Phytic Acid Sodium Salt: Similar in structure but with sodium ions instead of calcium, affecting its solubility and bioavailability.
This compound’s uniqueness lies in its ability to store and release phosphorus efficiently, making it a valuable component in both plant and animal nutrition .
Eigenschaften
Molekularformel |
C6H16CaO24P6 |
|---|---|
Molekulargewicht |
698.10 g/mol |
IUPAC-Name |
calcium;[(2R,3R,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H18O24P6.Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2/p-2/t1-,2-,3?,4?,5-,6+;/m1./s1 |
InChI-Schlüssel |
BBNUUGLIWPRTIB-NFJZTGFVSA-L |
Isomerische SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[Ca+2] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
